molecular formula C16H16N4O4S B7052818 3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide

3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide

Cat. No.: B7052818
M. Wt: 360.4 g/mol
InChI Key: SUMBJMLCACLWSA-UHFFFAOYSA-N
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Description

3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide is a complex organic compound that features an indole moiety, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with an appropriate sulfonamide precursor. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. For example, p-toluenesulfonic acid in toluene can be used to yield the corresponding indole product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring due to the presence of electron-donating groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro and sulfonamide groups can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c17-25(23,24)14-8-12(7-13(9-14)20(21)22)18-6-5-11-10-19-16-4-2-1-3-15(11)16/h1-4,7-10,18-19H,5-6H2,(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMBJMLCACLWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC(=CC(=C3)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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